![molecular formula C11H11Cl2N B14397053 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride CAS No. 90012-75-2](/img/structure/B14397053.png)
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride is a chemical compound with the molecular formula C11H10ClN·ClH and a molecular weight of 228.118 g/mol . This compound is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclohepta[c]pyrrole ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylcyclohepta[c]pyrrole: Lacks the chlorine atom, leading to different reactivity and properties.
6-Bromo-1,3-dimethylcyclohepta[c]pyrrole: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
1,3-Dimethyl-6-aminocyclohepta[c]pyrrole: Contains an amino group, leading to different chemical and biological properties.
Uniqueness
This compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
90012-75-2 |
|---|---|
Molekularformel |
C11H11Cl2N |
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
6-chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-7-10-5-3-9(12)4-6-11(10)8(2)13-7;/h3-6H,1-2H3;1H |
InChI-Schlüssel |
RXIXPMLHKIBALU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


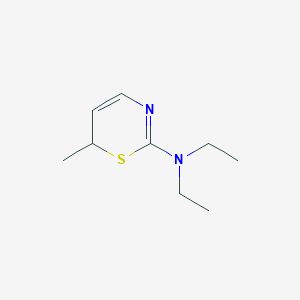
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
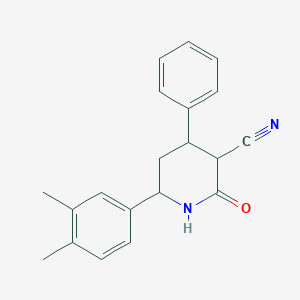
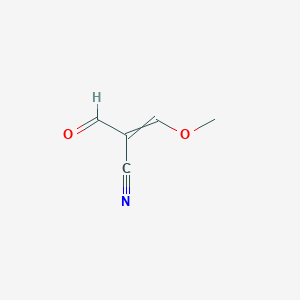
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
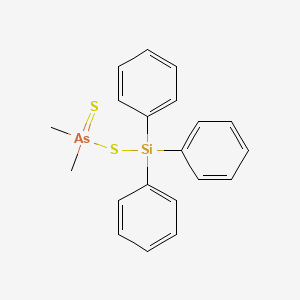
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
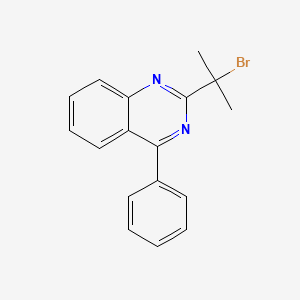
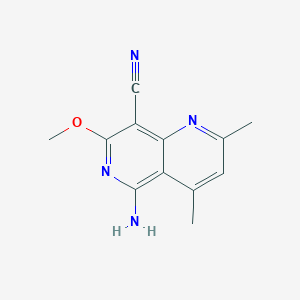
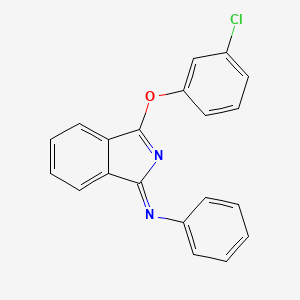
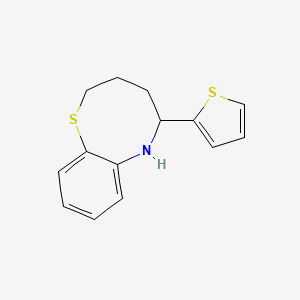
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
